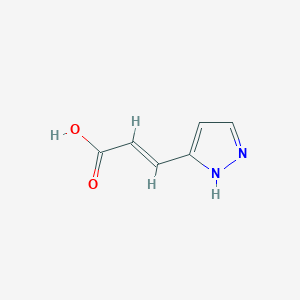
2-Propenoic acid, 3-(1H-pyrazol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-(1H-pyrazol-3-yl)- is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring attached to a propenoic acid moiety, making it a valuable scaffold for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(1H-pyrazol-3-yl)- typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles through a cyclization process. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions, where primary alcohols are used as starting materials. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3-(1H-pyrazol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of new compounds with diverse functional groups
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and various metal catalysts. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which are valuable intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-(1H-pyrazol-3-yl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-(1H-pyrazol-3-yl)- involves its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate signaling pathways, leading to its effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-pyrrol-2-yl)-2-propenoic acid: This compound has a similar structure but features a pyrrole ring instead of a pyrazole ring.
2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid: This compound has a methyl group attached to the propenoic acid moiety, altering its chemical properties.
Uniqueness
2-Propenoic acid, 3-(1H-pyrazol-3-yl)- is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H6N2O2 |
|---|---|
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
(E)-3-(1H-pyrazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-4-7-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+ |
Clave InChI |
UNUVATZZAOJHNY-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(NN=C1)/C=C/C(=O)O |
SMILES canónico |
C1=C(NN=C1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


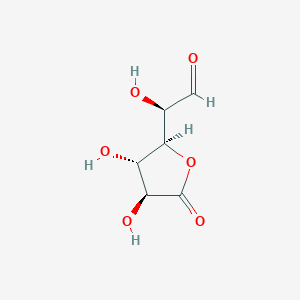


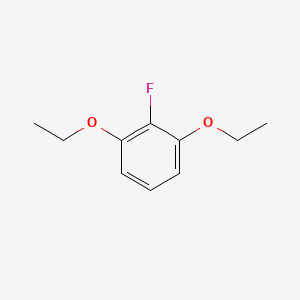


![2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12862203.png)
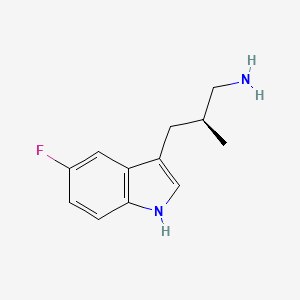
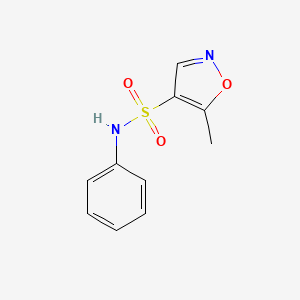
![2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862217.png)
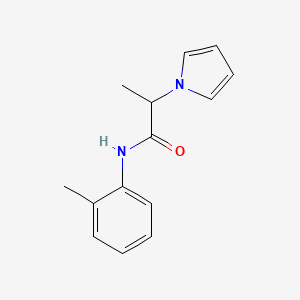

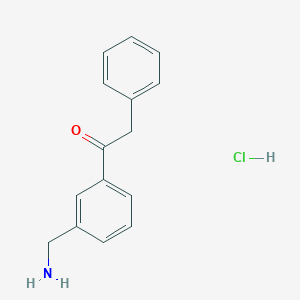
![N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B12862250.png)
